Improved Cardiovascular Safety Profile: 4-Fold hERG Selectivity Advantage of Morpholine over Piperidine Analogs
In a head-to-head comparison within the 8-amino-imidazo[1,5-a]pyrazine BTK inhibitor series, the morpholine analog (Compound 13), which shares the core scaffold with our target compound, demonstrated a greater than fourfold improvement in hERG selectivity compared to the piperidine analog (Compound 6) [1]. While the target compound's 1-bromo substitution is expected to further modulate binding, the established morpholine group provides a critical baseline safety advantage over the unsubstituted piperidine comparator, which exhibited significant hERG inhibition, a known predictor of QT prolongation [1]. This makes the morpholine-bearing scaffold a superior starting point for lead optimization.
| Evidence Dimension | hERG selectivity (fold improvement over comparator) |
|---|---|
| Target Compound Data | Morpholine analog (Compound 13) showed >4-fold improvement in hERG selectivity over piperidine analog |
| Comparator Or Baseline | Piperidine analog (Compound 6), which exhibited significant hERG inhibition |
| Quantified Difference | Greater than fourfold improvement (3-6 fold range observed across multiple morpholine-piperidine analog pairs) [1] |
| Conditions | Data derived from the published SAR study on 8-amino-imidazo[1,5-a]pyrazine BTK inhibitors (Gao et al., 2017); the target compound is the 1-bromo derivative of this scaffold. |
Why This Matters
For procurement decisions in lead optimization, selecting a scaffold with a morpholine group provides a validated path to mitigating hERG-related cardiotoxicity risk, a major cause of drug candidate attrition, without sacrificing BTK inhibitory potency.
- [1] Gao, X., Wang, J., Liu, J., et al. (2017). Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 27(16), 3935-3940. View Source
